molecular formula C10H14FN B2747272 (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine CAS No. 2248172-63-4

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine

Cat. No. B2747272
CAS RN: 2248172-63-4
M. Wt: 167.227
InChI Key: AROZDPHXOAMLPC-QMMMGPOBSA-N
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Description

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant drug. It was first introduced in the market in 1987 and has since become one of the most commonly prescribed antidepressants.

Mechanism of Action

Fluoxetine works by selectively inhibiting the reuptake of serotonin in the brain. This increases the concentration of serotonin in the synaptic cleft, which leads to increased activation of serotonin receptors. The increased activation of serotonin receptors is thought to be responsible for the antidepressant effects of (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine.
Biochemical and Physiological Effects:
Fluoxetine has been shown to have several biochemical and physiological effects in the brain. It increases the concentration of serotonin in the synaptic cleft, which leads to increased activation of serotonin receptors. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Fluoxetine has also been shown to have anti-inflammatory effects in the brain, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

Fluoxetine has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the role of serotonin in the brain. It is also relatively easy to administer and has a long half-life, which makes it useful for studying the long-term effects of antidepressant treatment. However, there are also limitations to using (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine in lab experiments. It can have non-specific effects on other neurotransmitter systems, which may complicate the interpretation of results. It can also have variable effects on different individuals, which may make it difficult to generalize findings.

Future Directions

There are several future directions for research on (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine. One area of research is to better understand the mechanisms underlying its antidepressant effects. This could involve studying the effects of this compound on specific serotonin receptors or other neurotransmitter systems. Another area of research is to develop new drugs that target the same or similar mechanisms as this compound but with fewer side effects. Finally, there is a need for more research on the long-term effects of this compound treatment, particularly on cognitive function and brain structure.

Synthesis Methods

The synthesis of (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine involves several steps, starting with the reaction of benzyl cyanide with magnesium to form phenylacetonitrile. The phenylacetonitrile is then reacted with 2-fluorobenzaldehyde to form 3-phenyl-3-(2-fluorophenyl)propanenitrile. This compound is then reduced to form this compound, which is the active ingredient in this compound.

Scientific Research Applications

Fluoxetine has been extensively studied for its antidepressant properties. It is used to treat major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder. It has also been studied for its potential use in the treatment of other disorders, such as anxiety, post-traumatic stress disorder, and premenstrual dysphoric disorder.

properties

IUPAC Name

(2S)-3-(2-fluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROZDPHXOAMLPC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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